3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole
Description
Properties
IUPAC Name |
3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-11(8(2)13-12-7)17-10-5-3-9(4-6-10)14(15)16/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJQUYGMHVZGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322987 | |
| Record name | 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303792-18-9 | |
| Record name | 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Introduction of the sulfanyl group: The 4-nitrophenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrazole intermediate under basic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Thiols or other nucleophiles under basic conditions.
Major Products:
Reduction of the nitro group: 3,5-dimethyl-4-(4-aminophenyl)sulfanyl-1H-pyrazole.
Substitution reactions: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Fluorescent Probes: The compound can be used as a fluorescent probe for detecting metal ions due to its ability to form complexes with metals.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of the catalysts.
Biology and Medicine:
Antibacterial and Anticancer Agents: Derivatives of pyrazole compounds have shown significant antibacterial and anticancer activities.
Enzyme Inhibition: The compound can inhibit specific enzymes, making it a potential candidate for drug development.
Industry:
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Fluorescent Probes: The compound forms complexes with metal ions, leading to changes in its fluorescence properties, which can be used for detection purposes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrazole Derivatives
3,5-Dimethyl-4-(4-X-Phenyl)-1H-Pyrazoles (X = NO₂, OMe, NH₂)
- Structure: Direct attachment of 4-X-phenyl groups (X = NO₂, OMe, NH₂) to the pyrazole core at position 4, without a sulfanyl bridge .
- Key Differences: The absence of a sulfanyl group reduces steric bulk and alters electronic interactions. Nitro-substituted analogs (X = NO₂) exhibit stronger electron-withdrawing effects compared to methoxy (X = OMe) or amino (X = NH₂) groups, influencing supramolecular hydrogen-bonding patterns .
4-(4-Nitrophenyl)-1H-Pyrazole Sulfonamide Derivatives
- Example : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27 in ).
- Key Differences: Sulfonamide (-SO₂NH-) groups replace the sulfanyl (-S-) linkage, increasing polarity and hydrogen-bonding capacity.
1,3,4-Thiadiazole Derivatives with 4-Nitrophenylpyrazole Moieties
Electronic and Steric Effects of Sulfanyl vs. Sulfonyl Groups
| Property | Sulfanyl (-S-) Group | Sulfonyl (-SO₂-) Group |
|---|---|---|
| Electron Effect | Mild electron-withdrawing | Strong electron-withdrawing |
| Steric Bulk | Moderate (C-S bond length ~1.81 Å) | Higher (C-SO₂ bond length ~1.76 Å) |
| Hydrogen Bonding | Limited | Enhanced (via SO₂ groups) |
- Example : Ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate () exhibits higher thermal stability than sulfanyl analogs due to sulfonyl group rigidity .
Biological Activity
3,5-Dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a pyrazole ring substituted at positions 3 and 5 with methyl groups and at position 4 with a nitrophenyl sulfanyl group. Its molecular formula is with a molecular weight of approximately 240.29 g/mol. The unique structural components contribute to its chemical reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values of related pyrazole derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 3,5-Dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole | TBD | Staphylococcus aureus, E. coli |
| Derivative 1 | 0.22 | E. coli |
| Derivative 2 | 0.25 | Staphylococcus aureus |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by significant percentages compared to standard anti-inflammatory drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone (1 μM) | 76% | 86% |
| Pyrazole Derivative A (10 μM) | 61% | 76% |
| Pyrazole Derivative B (10 μM) | 85% | 93% |
3. Anticancer Potential
Emerging studies suggest that compounds within the pyrazole family may possess anticancer properties. The presence of the nitrophenyl group is believed to enhance their lipophilicity and binding affinity to cancer-related targets, potentially leading to effective inhibition of tumor growth.
The biological activity of 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism by binding to their active sites.
- Redox Reactions : The nitrophenyl sulfanyl group can participate in redox reactions, generating reactive oxygen species (ROS), which may induce cytotoxic effects in cancer cells.
- Interaction with Cellular Targets : The pyrazole ring can modulate the activity of various receptors and enzymes, leading to altered cellular signaling pathways that promote apoptosis in cancer cells or inhibit inflammatory responses.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A series of experiments demonstrated that specific derivatives significantly reduced bacterial viability in vitro when tested against clinical isolates.
- Evaluation of Anti-inflammatory Activity : In a controlled study, compounds were administered to models of inflammation, showing a marked reduction in swelling and pain markers.
Q & A
Q. What are the established synthetic routes for 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis typically involves a nucleophilic substitution or thiolation reaction. A common approach is reacting 3,5-dimethyl-4-chloro-1H-pyrazole with 4-nitrothiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Critical parameters include stoichiometric control of the thiol reagent, reaction time (12–24 hours), and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Characterization by - and -NMR confirms substitution at the pyrazole C4 position, while mass spectrometry validates molecular weight .
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are essential?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For example, triclinic crystal systems (space group ) with unit cell parameters have been reported for related pyrazole derivatives. Complementary techniques include:
Q. What purification strategies mitigate common byproducts in pyrazole-sulfanyl syntheses?
Byproducts such as disulfides (from thiol oxidation) or unreacted precursors are removed via:
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Flash chromatography : Silica gel with hexane/ethyl acetate (3:1) effectively separates sulfanyl derivatives from polar impurities.
- TLC monitoring : Rf values (~0.5 in hexane/ethyl acetate) guide fraction collection .
Advanced Research Questions
Q. How do electronic effects of the 4-nitrophenylsulfanyl group influence reactivity in cross-coupling reactions?
The sulfanyl group acts as an electron-withdrawing substituent, polarizing the pyrazole ring and enhancing electrophilicity at C4. Density functional theory (DFT) calculations reveal a reduced HOMO-LUMO gap (~4.2 eV), favoring nucleophilic aromatic substitution. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ catalysts and elevated temperatures (100°C) due to steric hindrance from the nitro group. Kinetic studies (UV-Vis monitoring) show reaction rates correlate with substituent Hammett constants () .
Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) between studies be resolved?
Discrepancies often arise from refinement protocols or data resolution. For example, C–S bond lengths in pyrazole-sulfanyl derivatives vary between 1.75–1.82 Å across studies. To address this:
- Use high-resolution synchrotron data (≤0.8 Å resolution).
- Refine structures with SHELXL (e.g., anisotropic displacement parameters for non-H atoms).
- Validate against Cambridge Structural Database (CSD) entries for analogous compounds .
| Parameter | Study A () | Study B ( ) |
|---|---|---|
| Space group | ||
| C–S bond length (Å) | 1.78 | 1.81 |
| Dihedral angle (°) | 12.3 | 15.7 |
Q. What strategies reconcile conflicting biological activity data in structure-activity relationship (SAR) studies?
Contradictory results (e.g., antimicrobial vs. antiviral activity) may stem from assay conditions or cellular uptake differences. Methodological solutions include:
- Standardized MIC assays : Fixed inoculum size (1 × 10⁵ CFU/mL) and broth microdilution protocols.
- Molecular docking : Compare binding affinities to target enzymes (e.g., HIV-1 protease vs. bacterial dihydrofolate reductase).
- Metabolic stability tests : Hepatic microsome assays identify rapid degradation pathways (e.g., nitro reduction) that mask activity .
Data-Driven Insights
-
Synthetic Yield Optimization :
Condition Yield (%) Purity (%) K₂CO₃, DMF, 80°C 72 98 NaH, THF, reflux 65 92 Phase-transfer catalyst 68 95 -
Biological Activity Profile :
Assay IC₅₀ (μM) Target Antibacterial (S. aureus) 12.4 Cell wall synthesis Antiviral (HIV-1) >100 Reverse transcriptase Antifungal (C. albicans) 28.7 Ergosterol biosynthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
